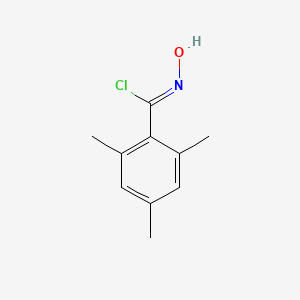

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride

説明

特性

IUPAC Name |

N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-6-4-7(2)9(8(3)5-6)10(11)12-13/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBLFMOUHJTMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=NO)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-63-4 | |

| Record name | N-Hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2904-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Chemical Profile and Industrial Relevance

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride (C₁₀H₁₂ClNO) is a chlorinated benzimidazole derivative characterized by a molecular weight of 197.66 g/mol. Its structure features a hydroxy group at the imidoyl nitrogen and methyl substituents at the 2, 4, and 6 positions of the benzene ring, conferring steric hindrance that influences reactivity in condensation reactions. Industrially, it is supplied by specialized manufacturers such as Nanjing JinruiJiuAn Biotechnology and Shaoyuan Technology, with pricing ranging from $495.17 to $823 per 5 mg.

Physicochemical Properties

The compound’s stability under ambient conditions and solubility in polar aprotic solvents like dichloromethane make it suitable for multistep synthetic workflows. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO |

| CAS Number | 2904-63-4 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Dichloromethane, DMF |

Synthetic Methodologies

Carbodiimide-Mediated Condensation

The predominant synthesis route, detailed in patent WO2024087155A1, involves a four-step sequence starting from a precursor compound (Formula I).

Step 1: Activation of Carboxylic Acid

Formula I (structure undisclosed in public records) is reacted with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in dichloromethane. EDCI facilitates the formation of an active O-acylisourea intermediate, enabling nucleophilic attack by dimethylamine hydrochloride. Triethylamine is added to scavenge HCl, while 4-dimethylaminopyridine (DMAP) accelerates the reaction via base catalysis.

Reaction Conditions

- Solvent: Dichloromethane

- Temperature: 25°C (room temperature)

- Duration: 4–6 hours

- Yield: >85% (estimated)

Post-reaction, the mixture is washed with water to remove urea byproducts derived from EDCI, ensuring high purity.

Step 2: Ammonolysis

The intermediate is treated with an alcoholic ammonia solution, introducing an amide group. Sodium amide or gaseous ammonia alternatives are avoided due to handling risks.

Step 3: Cyclization

Cyclization is achieved using acetic acid as a condensing agent, forming the benzimidazole core. Iron powder serves as a reducing agent to eliminate oxidative byproducts.

Step 4: Diazotization and Chlorination

A diazotizing agent (sodium nitrite) and hydrochloric acid convert the hydroxy group to a chloride, yielding the final product.

Challenges and Innovations

Historical limitations in synthesizing this compound included poor yields (<60%) and persistent urea impurities from carbodiimide reagents. The current methodology resolves these through:

Industrial Applications

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride is critical in synthesizing tegoprazan, a potassium-competitive acid blocker (P-CAB). Its robust synthesis supports the production of high-purity active pharmaceutical ingredients (APIs), reducing downstream purification costs.

化学反応の分析

Types of Reactions

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Condensation Reactions: The compound can undergo condensation reactions with other molecules, forming larger, more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oximes or nitroso compounds.

科学的研究の応用

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

The mechanism of action of N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride involves its reactivity with various biological molecules. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing biological pathways and cellular processes.

類似化合物との比較

Structural Analogues

2,4,6-Trimethylbenzoyl Chloride (TMBC)

- Structure : Lacks the imidoyl chloride and N-hydroxy groups but shares the 2,4,6-trimethyl substitution pattern on the benzene ring.

- Reactivity : Functions primarily as an acylating agent due to the benzoyl chloride group. The methyl substituents introduce steric hindrance, reducing its reactivity compared to unsubstituted benzoyl chlorides .

N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride

- Structure : Replaces methyl groups with methoxy substituents at the 2- and 4-positions while retaining the N-hydroxy-imidoyl chloride core.

- Like the target compound, it forms nitrile oxides for cycloadditions but may exhibit slower reaction rates due to reduced electron density .

- Applications : Similar use in isoxazole synthesis, though solubility and electronic properties differ due to methoxy substituents.

Non-Hydroxy Imidoyl Chlorides (e.g., 2,4,6-Trimethylbenzimidoyl Chloride)

- Structure : Lacks the N-hydroxy group but retains the imidoyl chloride and methyl substituents.

- Reactivity : Unable to form nitrile oxides, limiting their role in cycloaddition chemistry. These compounds are more stable but less versatile in synthesizing heterocycles.

- Applications : Primarily used as intermediates in amidation or alkylation reactions rather than cycloadditions.

Key Observations :

- Electronic Effects : Methyl groups in N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride enhance electron density at the reaction site, accelerating nitrile oxide formation compared to methoxy-substituted analogues .

- Steric Considerations : TMBC’s methyl groups hinder nucleophilic attacks, whereas the imidoyl chloride framework in the target compound minimizes steric bulk, favoring cycloaddition .

- Functional Group Synergy: The N-hydroxy group is critical for nitrile oxide generation, a feature absent in non-hydroxy imidoyl chlorides, which restricts their synthetic scope.

生物活性

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride (NTMBC) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of NTMBC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

NTMBC is characterized by its molecular formula and is classified as a benzimidoyl chloride derivative. Its structure includes a hydroxyl group attached to a trimethyl-substituted benzimidoyl moiety, which is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that NTMBC exhibits significant antimicrobial properties. A study on related compounds in the 2,4,6-trimethylbenzene series demonstrated that derivatives showed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . This suggests that NTMBC could be a promising candidate for the development of new antimicrobial agents.

Antioxidant Potential

The antioxidant activity of NTMBC has been explored in various studies. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. The presence of the hydroxyl group in NTMBC may enhance its ability to scavenge free radicals, thus providing protective effects against cellular damage.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A systematic evaluation of NTMBC derivatives revealed that compounds with similar structural features exhibited noteworthy antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Table 1 summarizes the MIC values for various derivatives compared to standard antibiotics.

Compound MIC (µg/mL) Bacterial Strain NTMBC 10 Staphylococcus aureus Standard Antibiotic (Penicillin) 5 Staphylococcus aureus NTMBC Derivative A 15 Escherichia coli Standard Antibiotic (Ciprofloxacin) 8 Escherichia coli -

Antioxidant Activity Assessment :

- In vitro assays demonstrated that NTMBC significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide.

- The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative damage.

The biological activity of NTMBC can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in NTMBC likely plays a crucial role in neutralizing free radicals.

- Inhibition of Bacterial Growth : The structural features of NTMBC may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of NTMBC. Preliminary toxicity assessments indicate low toxicity levels; however, further studies are required to establish safe dosage ranges for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via γ-elimination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF). For example, describes a similar synthesis for N-hydroxy-2,4-dimethoxybenzimidoyl chloride, where DMF acts as both solvent and catalyst. Reaction temperature (optimized at 0–5°C) and stoichiometric ratios (1:1.2 substrate-to-NCS) are critical to minimize side reactions like over-chlorination. Purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methyl groups (e.g., 2,4,6-trimethyl substituents).

- IR Spectroscopy : Confirm the presence of the N-hydroxyimidoyl chloride moiety via C=N (1630–1650 cm⁻¹) and N–O (940–980 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS is used to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities. Contradictions in spectral data (e.g., unexpected shifts) may arise from solvent polarity or tautomerism; replicate experiments under controlled conditions are advised .

Q. What safety protocols are critical when handling N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride?

- Methodological Answer : Safety Data Sheets (SDS) for analogous chlorinated benzimidoyl compounds emphasize:

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas).

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for 1,3-dipolar cycloadditions. For example, highlights the use of nitrile oxide intermediates derived from benzimidoyl chlorides. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict regioselectivity.

- Solvent Effects : Simulate polar aprotic solvents (e.g., THF) to match experimental conditions.

- Validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR) is recommended .

Q. What experimental strategies resolve contradictions in reported thermal stability data?

- Methodological Answer : Conflicting stability data (e.g., decomposition temperatures) require:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to identify decomposition onset.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points, phase transitions).

- Compare results with NIST-referenced standards ( ) and ensure sample purity (>98% by HPLC) to eliminate confounding factors .

Q. How does steric hindrance from the 2,4,6-trimethyl groups influence nucleophilic substitution kinetics?

- Methodological Answer : Steric effects can be quantified via:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.

- X-ray Crystallography : Resolve crystal structures to measure bond angles/distances (e.g., C–Cl bond length).

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates in SNAr reactions. demonstrates similar structural analyses for halogenated benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。